molecular formula C22H24N6O B2937368 N4-(3-methoxyphenyl)-N6-(2-methylpropyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine CAS No. 946290-21-7

N4-(3-methoxyphenyl)-N6-(2-methylpropyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine

Cat. No.: B2937368
CAS No.: 946290-21-7
M. Wt: 388.475
InChI Key: VYCZPORTTSEUNI-UHFFFAOYSA-N
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Description

N4-(3-Methoxyphenyl)-N6-(2-methylpropyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine is a pyrazolo[3,4-d]pyrimidine derivative characterized by substitutions at the N4 and N6 positions of the heterocyclic core. The N4 position is occupied by a 3-methoxyphenyl group, which introduces an electron-donating methoxy substituent, while the N6 position features a 2-methylpropyl (isobutyl) chain, contributing hydrophobicity. The 1-phenyl group at the pyrazole ring further modulates steric and electronic properties.

Properties

IUPAC Name

4-N-(3-methoxyphenyl)-6-N-(2-methylpropyl)-1-phenylpyrazolo[3,4-d]pyrimidine-4,6-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N6O/c1-15(2)13-23-22-26-20(25-16-8-7-11-18(12-16)29-3)19-14-24-28(21(19)27-22)17-9-5-4-6-10-17/h4-12,14-15H,13H2,1-3H3,(H2,23,25,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYCZPORTTSEUNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CNC1=NC(=C2C=NN(C2=N1)C3=CC=CC=C3)NC4=CC(=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N4-(3-methoxyphenyl)-N6-(2-methylpropyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrazolo[3,4-d]pyrimidine Core: This step involves the cyclization of appropriate precursors under controlled conditions. For example, a reaction between 3-amino-1H-pyrazole and a suitable aldehyde or ketone can form the pyrazolo[3,4-d]pyrimidine core.

    Substitution Reactions: The core structure is then subjected to substitution reactions to introduce the 3-methoxyphenyl, 2-methylpropyl, and phenyl groups. These reactions often require the use of reagents such as alkyl halides, aryl halides, and appropriate catalysts.

    Purification: The final product is purified using techniques such as recrystallization, column chromatography, or HPLC to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization includes:

    Scaling Up Reactions: Ensuring that the reactions can be efficiently scaled up without compromising yield or purity.

    Process Safety: Implementing safety measures to handle large quantities of reagents and intermediates.

    Cost Efficiency: Optimizing the use of reagents and solvents to reduce production costs.

Chemical Reactions Analysis

Types of Reactions

N4-(3-methoxyphenyl)-N6-(2-methylpropyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4), and other oxidizing agents.

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4), and other reducing agents.

    Substitution: Alkyl halides, aryl halides, and appropriate catalysts such as palladium or copper complexes.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example:

    Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Formation of reduced derivatives with fewer oxygen-containing functional groups.

    Substitution: Formation of substituted derivatives with new functional groups replacing existing ones.

Scientific Research Applications

N4-(3-methoxyphenyl)-N6-(2-methylpropyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial properties.

    Industry: Utilized in the development of new materials, catalysts, and other industrial applications.

Mechanism of Action

The mechanism of action of N4-(3-methoxyphenyl)-N6-(2-methylpropyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or modulating the activity of specific enzymes involved in various biochemical pathways.

    Receptor Interaction: Binding to cellular receptors and influencing signal transduction pathways.

    Gene Expression: Modulating the expression of genes involved in cellular processes.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The following table summarizes key structural and physicochemical properties of the target compound and related analogs:

Compound ID N4 Substituent N6 Substituent Molecular Formula Molecular Weight Solubility (pH 7.4, µg/mL) Key Features
Target Compound 3-Methoxyphenyl 2-Methylpropyl (Isobutyl) C23H25N6O¹ ~403.5² Unknown Methoxy (electron-donating), bulky N6
3,4-Dimethylphenyl 3-Methoxypropyl C23H26N6O 402.5 Not reported Dual hydrophobic substituents
Phenyl 3-Chloro-4-methoxyphenyl Not provided - Not reported Chlorine enhances lipophilicity
3-Chloro-4-methylphenyl Ethyl C15H17ClN6 316.79 0.5 Low solubility due to chloro group
Isopropyl Isopropyl C17H22N6 310.3³ Not reported Symmetric alkyl substituents

¹Inferred formula based on structural analogy.
²Calculated using average atomic masses.
³Estimated from molecular formula.

Structural and Electronic Effects

  • N4 Substituents: The target compound’s 3-methoxyphenyl group provides moderate electron-donating effects, enhancing solubility compared to purely hydrophobic groups like 3,4-dimethylphenyl () or 3-chloro-4-methylphenyl (). Phenyl () and isopropyl () substituents lack polar functional groups, likely reducing solubility .
  • However, excessive bulk may hinder target binding . 3-Chloro-4-methoxyphenyl () introduces both halogenated and polar groups, balancing lipophilicity and electronic effects .

Physicochemical Properties

  • Solubility : ’s compound exhibits low solubility (0.5 µg/mL), attributed to the chloro and methyl groups. The target’s methoxy group may enhance solubility relative to but remains inferior to compounds with shorter alkyl chains (e.g., ) .
  • Molecular Weight : The target compound (~403.5 Da) exceeds the ideal range for oral bioavailability (typically <500 Da), a challenge shared with (402.5 Da). Smaller analogs like (316.79 Da) may have better pharmacokinetics .

Biological Activity

N4-(3-methoxyphenyl)-N6-(2-methylpropyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine is a compound belonging to the pyrazolo[3,4-d]pyrimidine class, known for its diverse biological activities. This article provides an overview of its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be described as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C19H24N6O
  • Molecular Weight : 352.44 g/mol

This structure features a pyrazolo[3,4-d]pyrimidine backbone that is often associated with various pharmacological activities.

Research indicates that compounds within the pyrazolo[3,4-d]pyrimidine class can act as inhibitors of critical kinases involved in cancer progression and other diseases. For instance:

  • CK1 Inhibition : The compound may inhibit casein kinase 1 (CK1), which has been implicated in the pathogenesis of cancer and central nervous system disorders. Inhibitors of CK1 have gained attention for their potential therapeutic applications in oncology and neurodegenerative diseases .

Anticancer Activity

Several studies have highlighted the anticancer potential of pyrazolo[3,4-d]pyrimidine derivatives:

  • In vitro Studies : Compounds similar to this compound have demonstrated significant anti-proliferative effects against various cancer cell lines. For example, derivatives have shown IC50 values in the low micromolar range against A549 (lung cancer) and HCT-116 (colon cancer) cells .
CompoundCell LineIC50 (µM)
Compound 12bA5498.21
Compound 12bHCT-11619.56

Kinase Inhibition

The compound may also exhibit inhibitory effects on epidermal growth factor receptor (EGFR) pathways:

  • EGFR Inhibition : Compounds with similar structures have been designed as EGFR inhibitors, showing potent activity against both wild-type and mutant forms of EGFR. For instance, one derivative exhibited an IC50 value of 0.016 µM against wild-type EGFR and 0.236 µM against the T790M mutant variant .

Study on CK1 Inhibitors

A study focused on the development of CK1 inhibitors identified several promising compounds derived from pyrazolo[3,4-d]pyrimidines. These compounds were optimized through virtual screening and demonstrated potent inhibitory activity with IC50 values as low as 78 nM against CK1 .

Apoptotic Induction

Flow cytometric analyses have shown that certain derivatives can induce apoptosis in cancer cells by increasing the BAX/Bcl-2 ratio significantly. This mechanism suggests that these compounds not only inhibit cell proliferation but also promote programmed cell death, a crucial aspect of cancer therapy .

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